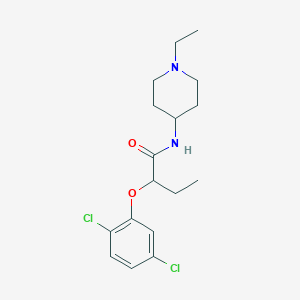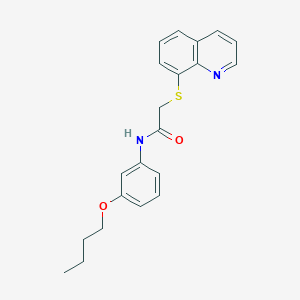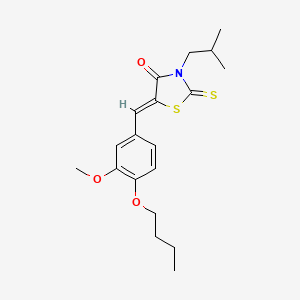
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as cannabinoid receptor agonists, which can interact with the endocannabinoid system in the body.
Wirkmechanismus
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells. Activation of this receptor has been shown to have anti-inflammatory and analgesic effects in animal models.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide can reduce inflammation and pain by activating CB2 receptors in immune cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects. However, its potency and efficacy may vary depending on the specific experimental conditions.
Zukünftige Richtungen
1. Further studies are needed to determine the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a therapeutic agent for various medical conditions, including chronic pain and neurodegenerative disorders.
2. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for inflammatory bowel disease.
3. Studying the effects of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide on the immune system and its potential use in immunotherapy.
4. Exploring the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for cancer, as CB2 receptor activation has been shown to have anti-tumor effects in some studies.
5. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for addiction and substance abuse disorders, as CB2 receptor activation has been shown to have modulatory effects on the reward system in the brain.
Synthesemethoden
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide involves a series of chemical reactions that start with the chlorination of 2,5-dichlorophenol to produce 2,5-dichloro-4-chlorophenol. This intermediate is then reacted with 1-ethylpiperidine and butyryl chloride to produce the final product, 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide has been studied extensively in scientific research for its potential use in the treatment of various medical conditions. One area of research has focused on its potential as an analgesic, with studies showing that it can effectively reduce pain in animal models.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-15(23-16-11-12(18)5-6-14(16)19)17(22)20-13-7-9-21(4-2)10-8-13/h5-6,11,13,15H,3-4,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKRXOMYIEABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)CC)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)

![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)